2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a phenyl group at the 7-position, a propyl group at the 3-position, and a 2,5-dimethylbenzylthio group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,2-d]pyrimidin-4(5H)-one core suggests that the compound may have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar pyrrolo[3,2-d]pyrimidin-4(5H)-one core and the nonpolar phenyl and propyl groups could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Antiviral and Antimicrobial Applications
- Pyrimidine derivatives have been explored for their antiviral properties, particularly against HIV. One study reported the synthesis of pyrimidine derivatives demonstrating inhibitory activity against type 1 human immunodeficiency virus (HIV-1) in vitro, highlighting their potential as antiviral agents (Novikov et al., 2004).
Antitumor and Anticancer Activities
- Certain pyrimidine derivatives have shown significant antitumor activity. A compound with a similar structural motif was synthesized and found to possess potent inhibitory activity against mammalian dihydrofolate reductase, with notable activity against the Walker 256 carcinosarcoma in rats, suggesting its potential as an anticancer agent (Grivsky et al., 1980).
- Another study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives that exhibited antitumor activity against a human breast adenocarcinoma cell line, indicating their potential in cancer treatment (Abdellatif et al., 2014).
Nonlinear Optical (NLO) Properties
- Pyrimidine derivatives have also been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in the field of optoelectronics. A study focused on the NLO properties of phenyl pyrimidine derivatives, which were recommended for optoelectronic high-tech applications due to their considerable NLO character (Hussain et al., 2020).
Herbicidal Activities
- Research into pyrimidine derivatives has also extended into agriculture, where a novel compound was synthesized and showed good inhibitory activity against certain weeds, indicating its potential as a herbicide (Fu-b, 2014).
Antioxidant Potential
- Pyrimidine-based compounds have been synthesized and evaluated for their antioxidant properties, with some derivatives showing promising results in various in vitro test systems, highlighting their potential as antioxidants (Rani et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been found to have significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these bacteria.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . This suggests that its action results in the death or growth inhibition of Mycobacterium tuberculosis and Mycobacterium bovis, potentially making it useful in the treatment of diseases caused by these bacteria.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-4-12-27-23(28)22-21(20(14-25-22)18-8-6-5-7-9-18)26-24(27)29-15-19-13-16(2)10-11-17(19)3/h5-11,13-14,25H,4,12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTMUJWHRHLDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.